molecular formula C10H6N2O B8608433 6-Hydroxy-3-quinolinecarbonitrile CAS No. 13669-59-5

6-Hydroxy-3-quinolinecarbonitrile

Cat. No.: B8608433
CAS No.: 13669-59-5
M. Wt: 170.17 g/mol
InChI Key: FTJUASCRKDSIKI-UHFFFAOYSA-N
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Description

6-Hydroxy-3-quinolinecarbonitrile is a quinoline derivative characterized by a hydroxyl (-OH) group at the 6-position and a cyano (-CN) group at the 3-position of the quinoline scaffold. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their aromatic heterocyclic structure, which allows for diverse functionalization.

The molecular formula of this compound is inferred to be C₁₀H₆N₂O, with a molecular weight of 170.17 g/mol. Its structural analogs exhibit significant biological activities, including kinase inhibition and antiproliferative effects, as demonstrated in studies of similar quinolinecarbonitriles .

Properties

CAS No.

13669-59-5

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

IUPAC Name

6-hydroxyquinoline-3-carbonitrile

InChI

InChI=1S/C10H6N2O/c11-5-7-3-8-4-9(13)1-2-10(8)12-6-7/h1-4,6,13H

InChI Key

FTJUASCRKDSIKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-3-quinolinecarbonitrile can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzonitrile with ethyl acetoacetate under basic conditions, followed by oxidation to yield the desired product. Another method includes the reaction of 2-cyanoaniline with diethyl malonate in the presence of a base, followed by cyclization and oxidation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as heteropolyacids and transition metals may be employed to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-3-quinolinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-Hydroxy-3-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s ability to chelate metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinolinecarbonitriles

The following table summarizes key structural analogs of 6-hydroxy-3-quinolinecarbonitrile, highlighting differences in substituents, molecular properties, and biological activities:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
This compound -OH (C6), -CN (C3) C₁₀H₆N₂O 170.17 Hypothesized applications in kinase inhibition (based on structural analogs). -
4-Anilino-3-quinolinecarbonitrile (SKI-606) -NHPh (C4), -CN (C3) C₂₂H₁₆N₄ 336.39 Dual Src/Abl kinase inhibitor; causes regression of K562 xenografts in mice at 100 mg/kg dose.
4-Hydroxy-7-methyl-6-nitroquinoline-3-carbonitrile -OH (C4), -CH₃ (C7), -NO₂ (C6), -CN (C3) C₁₁H₇N₃O₃ 241.20 Nitro and methyl groups enhance electron-withdrawing effects; potential antimicrobial activity.
2-Chloro-6-methylquinoline-3-carbonitrile -Cl (C2), -CH₃ (C6), -CN (C3) C₁₁H₇ClN₂ 202.64 Chlorine substituent increases electrophilicity; used as a biochemical reagent.
4-[[3-Chloro-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl]amino]-6-methoxy-7-[4-(pyrrolidin-1-yl)piperidin-1-yl]quinoline-3-carbonitrile (MKI-833) Complex substituents (C4, C6, C7) C₃₀H₃₂ClN₇OS 574.14 Anticancer agent (Wyeth); targets tyrosine kinases in oncology.

Key Findings:

SKI-606 () leverages an anilino group for dual kinase inhibition. Hydroxyl vs. Amino Groups: While this compound lacks direct activity data, its 6-amino analog () shows reactivity in forming Schiff bases, suggesting utility in prodrug design.

Structural Complexity and Therapeutic Efficacy :

  • Complex derivatives like MKI-833 () demonstrate that extended substituents (e.g., piperidinyl and imidazolyl groups) improve target specificity and pharmacokinetics in oncology.

Synthetic Accessibility: Simpler derivatives (e.g., 2-chloro-6-methylquinoline-3-carbonitrile) are synthesized in fewer steps, making them cost-effective for biochemical screening .

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